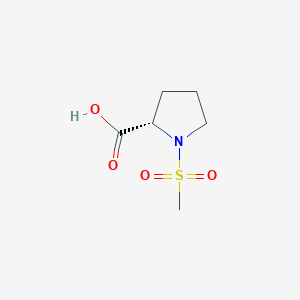

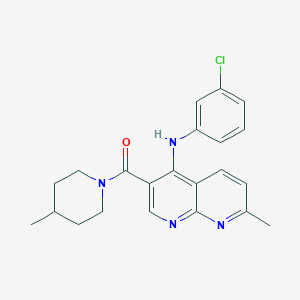

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester

Übersicht

Beschreibung

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s stability and reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-Methyl-4-(trifluoromethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . This involves the reaction of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often used in palladium-catalyzed cross-coupling reactions . These reactions typically involve the formation of a new carbon-carbon bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific functional groups present. For example, the presence of a trifluoromethyl group could potentially increase the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivatives

The exploration of thiazole derivatives, including 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester, focuses on their synthesis and potential applications in various scientific fields. A foundational approach to the synthesis of thiazole derivatives, such as 2-Phenyl-2-thiazoline and its various ester forms, demonstrates the versatility of these compounds. These derivatives are produced through reactions involving RCS2CH2CO2H with corresponding 2-aminoethane thiols, showcasing a single-step synthesis methodology that could potentially be applied or adapted for the synthesis of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester derivatives (Nobutaka Suzuki & Yasuji Izawa, 1976).

Cross-Claisen Condensation Applications

Another significant application involves the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), highlighting their importance as mimics of secondary protein structures. This synthesis utilizes cross-Claisen condensations, offering a flexible method for introducing a wide variety of side chains to the thiazole core. This methodology could be relevant for the functionalization of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester for applications in biomimetic chemistry and materials science (L. Mathieu et al., 2015).

Catalytic Esterification Processes

The catalytic esterification of carboxylic acids, including thiazole-5-carboxylic acids, into esters using Brønsted acidic ionic liquids demonstrates an environmentally friendly and efficient approach. This method provides good yields and showcases an easy separation process from the reaction mixture, highlighting a green chemistry approach that could be applied to the synthesis of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester and its derivatives (Hua-Ping Zhu et al., 2003).

Photolysis and Crystal Structure Analysis

The photolysis method for synthesizing thiazole-5-carboxylate esters provides insights into the structural dynamics and potential applications in material science. Additionally, the study of molecular structure changes in BPT-esters and their impact on crystal structure and solubility can inform the development of new materials and pharmaceutical compounds. Such research underscores the importance of understanding the physicochemical properties of thiazole derivatives, including 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester, for their application in material science and drug development (M. Fong et al., 2004; T. Hara et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as an agonist to the PPAR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPAR, activating it. This activation leads to changes in the expression of specific genes, altering cellular function .

Biochemical Pathways

The activation of PPARs by the compound influences several biochemical pathways. These pathways primarily involve the regulation of lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these pathways can lead to changes in cellular function and overall health.

Result of Action

The activation of PPARs by this compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process . The exact molecular and cellular effects would depend on the specific type of PPAR being activated and the tissue in which it is expressed.

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)20-11(17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCAYMRAAISDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1,9-trimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2922757.png)

![1-[4-[(2-Methylpropan-2-yl)oxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2922759.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2922762.png)

![1,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2922764.png)

![N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2922770.png)